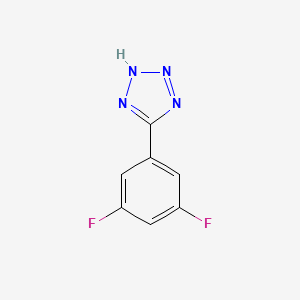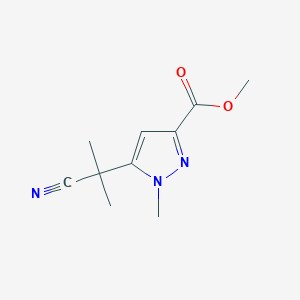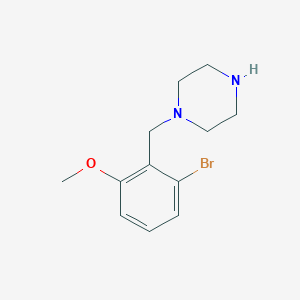
1-Chloro-3-cyclopropyl-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropyl-5-iodobenzene is a halogenated aromatic compound that belongs to the class of cyclopropyl-substituted benzene derivatives.
Preparation Methods
The synthesis of 1-Chloro-3-cyclopropyl-5-iodobenzene can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Chloro-3-cyclopropyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclohexyl derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.
Cross-Coupling Reactions: Besides the Suzuki reaction, the compound can undergo other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, to form various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-cyclopropyl-5-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropyl-5-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
1-Chloro-3-cyclopropyl-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-iodobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
1-Bromo-3-chloro-5-iodobenzene: Similar structure but with a bromine atom instead of a cyclopropyl group, leading to variations in chemical behavior and uses.
1,3-Dichloro-5-iodobenzene:
The presence of the cyclopropyl group in this compound makes it unique, as it can introduce additional steric and electronic effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C9H8ClI |
|---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-5-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
HQCDRGGLXHDYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


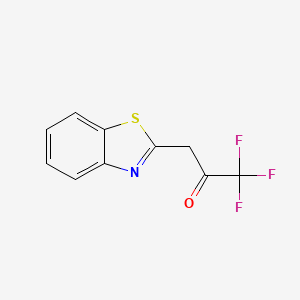
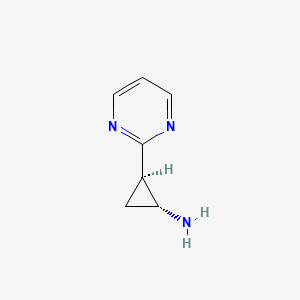
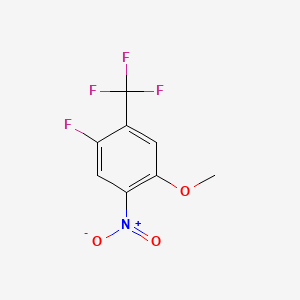

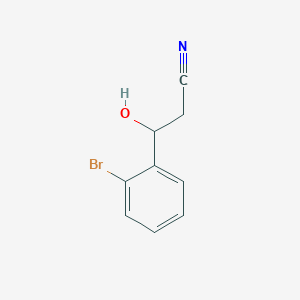
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

